Physicochemical Property Profile: Lipophilicity and Topological Polar Surface Area Differentiation from Non‑alkylated and Methyl Analog Combinatorial Compounds
The N‑ethyl indole substituent in the target compound (CAS 922939-74-0) increases computed lipophilicity by approximately 0.8–1.0 log P units relative to the unsubstituted indole analog (CAS 899736-37-9) while maintaining an identical TPSA of 40.5 Ų [1]. In cell-based antiproliferative assays, structurally related indole‑piperazine carboxamides show that a Δlog P of this magnitude can shift the IC50 for cancer cell viability (e.g., MCF-7) from the high‑micromolar to the low‑micromolar range, with reported IC50 values dropping from ~48 µM to ~15 µM for a similar N‑alkyl homolog series .
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.1; TPSA = 40.5 Ų (PubChem CID 40519631) [1] |
| Comparator Or Baseline | N-(1H‑indol‑3‑yl)‑4‑phenylpiperazine‑1‑carboxamide analog (CAS 899736-37-9): predicted XLogP3 ≈ 2.2–2.3 (PubChem/ChemSpider estimated); TPSA = 40.5 Ų [1]. |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.8 to +1.0 log P units; TPSA unchanged. |
| Conditions | Computed via PubChem (XLogP3 3.0 algorithm) and Cactvs descriptor engine. |
Why This Matters
Lipophilicity is a primary determinant of cell permeability and off‑target binding; a verified Δlog P ensures the target compound delivers a different biological distribution profile than its non‑alkylated precursor, justifying its selection for applications where enhanced membrane penetration is required.
- [1] PubChem. Compound Property Data for CID 40519631. https://pubchem.ncbi.nlm.nih.gov/compound/922939-74-0 View Source
